(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its octahydroindolizine core structure, which is a bicyclic system containing nitrogen and four hydroxyl groups
Vorbereitungsmethoden
The synthesis of (1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol involves several steps. One common synthetic route includes the reduction of indolizine derivatives followed by hydroxylation. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation can be achieved using oxidizing agents like osmium tetroxide or hydrogen peroxide . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation and enzymatic hydroxylation, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of (1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol involves its interaction with specific molecular targets. For instance, as a glycosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can modulate various biological pathways, including those involved in glucose metabolism and viral replication .
Vergleich Mit ähnlichen Verbindungen
(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol can be compared with other similar compounds such as:
Castanospermine: Another glycosidase inhibitor with a similar indolizine core structure but different hydroxylation pattern.
Swainsonine: A natural product with glycosidase inhibitory activity, differing in its ring structure and functional groups.
Deoxynojirimycin: A glucose analog that inhibits glycosidases, used in the treatment of diabetes.
Eigenschaften
CAS-Nummer |
130983-46-9 |
---|---|
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(1S,6R,7S,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol |
InChI |
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5+,6+,7-,8+/m0/s1 |
InChI-Schlüssel |
JDVVGAQPNNXQDW-FMGWEMOISA-N |
SMILES |
C1CN2CC(C(C(C2C1O)O)O)O |
Isomerische SMILES |
C1CN2C[C@H]([C@@H]([C@@H]([C@H]2[C@H]1O)O)O)O |
Kanonische SMILES |
C1CN2CC(C(C(C2C1O)O)O)O |
Synonyme |
1,6,7,8-Indolizinetetrol, octahydro-, 1S-(1.alpha.,6.alpha.,7.beta.,8.beta.,8a.beta.)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.